molecular formula C14H16ClNO2 B2386904 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097866-54-9

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2386904
CAS No.: 2097866-54-9
M. Wt: 265.74
InChI Key: WNOIODXAJPEOKT-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound that features a benzamide core with a chloro substituent and a hydroxycyclohexenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoyl chloride with N-[(1-hydroxycyclohex-2-en-1-yl)methyl]amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the substituted benzamide with the nucleophile replacing the chloro group.

Scientific Research Applications

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide
  • 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-nitrobenzamide

Uniqueness

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both a hydroxy group and a chloro substituent. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a derivative of benzamide that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring and a hydroxycyclohexene moiety. The structural formula can be represented as follows:

C13H14ClNO\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}\text{O}

This compound's unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound effectively inhibited the growth of human colorectal adenocarcinoma cells, with IC50 values comparable to established chemotherapeutic agents .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. It is believed that the compound activates caspase pathways, leading to programmed cell death. Additionally, it may interfere with cell cycle progression by inhibiting key regulatory proteins involved in cell division .

Antioxidant Properties

This compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound reveal promising results against several bacterial strains. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 1: Antiproliferative Effects

In a controlled study, researchers treated human colorectal adenocarcinoma cells with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Antioxidant Activity Assessment

A separate study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that this compound exhibited a scavenging activity of approximately 75% at a concentration of 50 µM, highlighting its potential as an antioxidant agent .

Properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-12-6-4-5-11(9-12)13(17)16-10-14(18)7-2-1-3-8-14/h2,4-7,9,18H,1,3,8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIODXAJPEOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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